molecular formula C21H20N6O2 B11142141 (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B11142141
M. Wt: 388.4 g/mol
InChI Key: VPJGSIQAALXIEE-UHFFFAOYSA-N
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Description

  • The compound you’ve mentioned is a complex heterocyclic structure with potential biological activity.
  • It consists of a tetrahydroindole core fused with a pyridine ring and a phenyl group.
  • The methoxy group at position 8 and the tetrazole moiety contribute to its unique properties.
  • Preparation Methods

  • Chemical Reactions Analysis

    • This compound likely undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific transformations.
    • Major products could include derivatives with altered functional groups or stereochemistry.
  • Scientific Research Applications

  • Mechanism of Action

    • The exact mechanism remains an active area of study.
    • Molecular targets could involve specific receptors or enzymes related to cell growth and survival.
    • Pathways affected might include signal transduction or apoptosis.
  • Comparison with Similar Compounds

    • Similar compounds include other indole derivatives, such as those with different substituents or fused rings.
    • Highlighting the uniqueness of this compound could involve discussing its specific features or biological effects.

    Remember that this compound’s potential applications and mechanisms are still being explored, and further research is needed to fully understand its impact

    Properties

    Molecular Formula

    C21H20N6O2

    Molecular Weight

    388.4 g/mol

    IUPAC Name

    (8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-[3-(5-methyltetrazol-1-yl)phenyl]methanone

    InChI

    InChI=1S/C21H20N6O2/c1-13-23-24-25-27(13)15-5-3-4-14(10-15)21(28)26-9-8-20-18(12-26)17-11-16(29-2)6-7-19(17)22-20/h3-7,10-11,22H,8-9,12H2,1-2H3

    InChI Key

    VPJGSIQAALXIEE-UHFFFAOYSA-N

    Canonical SMILES

    CC1=NN=NN1C2=CC=CC(=C2)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)OC

    Origin of Product

    United States

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